Angiotensin I, val(5)- is a peptide hormone involved in the regulation of blood pressure and fluid balance in the body. It is a precursor to angiotensin II, which is known for its potent vasoconstrictive properties. Angiotensin I is generated from angiotensinogen by the action of renin, an enzyme secreted by the kidneys. The specific variant, val(5)-angiotensin I, features a valine residue at the fifth position of its amino acid sequence, which may influence its biological activity and receptor interactions.
Angiotensin I is derived from angiotensinogen, which is synthesized in the liver and released into the bloodstream. The conversion of angiotensinogen to angiotensin I occurs primarily in response to decreased blood flow to the kidneys or sympathetic nervous system stimulation. Renin cleaves angiotensinogen at specific sites, resulting in angiotensin I, which can then be further processed into angiotensin II by angiotensin-converting enzyme.
Angiotensin I falls under the category of peptide hormones and specifically belongs to the renin-angiotensin system, a critical regulatory mechanism for cardiovascular and renal function. It can be classified as a decapeptide (ten amino acids long) with a sequence that includes essential residues for its biological activity.
The synthesis of val(5)-angiotensin I can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general procedure:
Specific reagents and conditions are essential for synthesizing val(5)-angiotensin I effectively. For example, using Fmoc (9-fluorenylmethoxycarbonyl) chemistry allows for mild deprotection conditions that preserve sensitive side chains.
The molecular structure of val(5)-angiotensin I can be represented as follows:
The structure features a series of hydrophobic and hydrophilic residues that contribute to its interaction with receptors in target tissues.
Crystallographic studies and NMR spectroscopy have provided insights into the three-dimensional conformation of angiotensins, revealing their active sites and interaction dynamics with receptors.
Angiotensin I undergoes several critical reactions within the renin-angiotensin system:
The enzymatic conversion involves hydrolysis reactions that are influenced by various factors including pH, temperature, and enzyme concentration.
The mechanism of action for val(5)-angiotensin I primarily revolves around its role as a precursor in the renin-angiotensin system:
Studies show that angiotensin II has significant effects on cardiovascular function, including increasing systemic vascular resistance and promoting sodium retention in the kidneys.
Val(5)-angiotensin I has several applications in biomedical research:
The valine substitution at position 5 (Val⁵) in angiotensin II (Ang II; sequence: H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH) represents a strategic modification of the endogenous peptide hormone (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH). This substitution replaces the native isoleucine residue with a branched-chain aliphatic amino acid of similar size but distinct steric topology. Valine's β-carbon lacks the additional methylene group present in isoleucine, resulting in a reduced van der Waals volume (Vγ = 52.3 cm³/mol for Val vs. 63.4 cm³/mol for Ile) [2] [5]. This seemingly minor alteration significantly impacts the peptide's conformational stability and intramolecular interactions, particularly within the hydrophobic core encompassing residues 3-5 (Val-Tyr-Val/Ile) [2]. Nuclear magnetic resonance (NMR) studies of angiotensin analogs indicate that substitutions at position 5 directly influence the backbone torsion angles in the central region (φ: -90° to -60°; ψ: -20° to 10°), modulating the spatial orientation of the adjacent Tyr⁴ phenolic ring and C-terminal Phe⁸ carboxylate group [2] [5]. The Val⁵ side chain's γ₂-methyl group restricts rotational freedom compared to Ile⁵, potentially stabilizing a β-turn conformation that favors receptor engagement [5].
Table 1: Key Structural Parameters of Position 5 Substitutions in Angiotensin II Analogs
Amino Acid | Steric Parameter (Vγ, cm³/mol) | Relative Hydrophobicity | Preferred Conformation | Biological Activity |
---|---|---|---|---|
Isoleucine (Native) | 63.4 | High | C7 eq, α-helix | Full agonist |
Valine | 52.3 | Moderate | β-turn, C7 ax | Partial agonist |
Alanine | 31.3 | Low | Extended | Weak antagonist |
Phenylalanine | 84.8 | High | β-sheet | Agonist/antagonist mixed |
Val⁵-Angiotensin II functions as a potent AT1 receptor agonist, though with nuanced differences compared to native Ang II. Competitive binding assays using ¹²⁵I-[Sar¹,Ile⁸]Ang II in COS1 cells expressing human AT1 receptors reveal Val⁵-Ang II exhibits a dissociation constant (Kd) of 1.9 ± 0.4 nM, approximately 2-fold lower affinity than native Ile⁵-Ang II (Kd = 0.8 ± 0.3 nM) [1] [4]. This reduction is attributed to altered hydrophobic packing efficiency within the orthosteric binding pocket of the AT1 receptor, particularly affecting interactions with transmembrane domains 3, 5, and 6 [4] [7]. Despite this modestly reduced affinity, Val⁵-Ang II demonstrates full intrinsic activity in functional assays, eliciting maximal inositol phosphate (IP) production and vasoconstrictive responses comparable to native Ang II in rabbit iliac artery rings [1] [4]. Selectivity profiling confirms Val⁵-Ang II maintains >1000-fold selectivity for AT1 over AT2 receptors, mirroring the selectivity profile of the native peptide [6]. Mutagenesis studies highlight the critical role of Tyr¹¹³ in transmembrane helix 3 (TM3) for Val⁵-Ang II binding; mutation to alanine (Y113A) reduces binding affinity by ~26-fold compared to wild-type AT1 receptors, underscoring the importance of hydrophobic interactions for this analog [4] [7].
The dynamic interplay between Val⁵-Ang II and Ile⁵-Ang II reveals critical insights into receptor activation kinetics and downstream signaling profiles. While both peptides activate Gq/11-mediated phospholipase C (PLC) signaling, Val⁵-Ang II exhibits a slower dissociation rate (t½ ≈ 15.2 min) from the AT1 receptor compared to Ile⁵-Ang II (t½ ≈ 9.8 min) [4]. This prolonged receptor residence time correlates with sustered calcium mobilization in vascular smooth muscle cells but paradoxically results in attenuated β-arrestin recruitment (35% reduction vs. native Ang II) [7] [10]. Molecular dynamics simulations attribute these differences to steric constraints imposed by Val⁵: its compact side chain allows deeper penetration into the orthosteric pocket, stabilizing an active receptor conformation characterized by a 12.5° inward tilt of TM7 and a 9.3 Å outward movement of TM6 [7]. Conversely, the bulkier Ile⁵ side chain induces a distinct microconformation in extracellular loop 2 (ECL2), enhancing interactions with intracellular adapter proteins like GRK5 and β-arrestin2 [9] [10]. Functional consequences manifest in differential gene expression profiles: Val⁵-Ang II shows 1.8-fold greater induction of early growth response factor 1 (EGR1) but reduced stimulation of NF-κB compared to Ile⁵-Ang II in endothelial cells [10].
Table 2: Functional Comparison of Val⁵-Angiotensin II and Ile⁵-Angiotensin II
Parameter | Val⁵-Ang II | Ile⁵-Ang II (Native) | Biological Significance |
---|---|---|---|
AT1 Binding Affinity (Kd, nM) | 1.9 ± 0.4 | 0.8 ± 0.3 | ~2.4-fold lower affinity for Val⁵ |
Dissociation Half-life (min) | 15.2 ± 1.3 | 9.8 ± 0.9 | Prolonged receptor occupancy by Val⁵ |
Maximal IP Production (%) | 100 | 100 | Equal efficacy in Gq activation |
β-arrestin Recruitment (%) | 65 ± 7 | 100 ± 8 | Reduced biased signaling by Val⁵ |
EGR1 Induction (fold) | 3.2 ± 0.4 | 1.8 ± 0.3 | Enhanced growth-related signaling |
Advanced computational approaches have elucidated the atomic-level interactions governing Val⁵-Ang II binding to the AT1 receptor. Homology modeling based on the CXCR4 crystal structure (PDB: 3OE0) followed by induced-fit docking (IFD) simulations reveal Val⁵ engages a hydrophobic subpocket formed by AT1 residues Tyr¹¹³ (TM3), Val¹⁰⁸ (TM3), and Leu¹¹² (TM3) [7]. The valine γ₁-methyl group forms van der Waals contacts (distance: 3.8 ± 0.3 Å) with Tyr¹¹³'s phenolic ring, while its backbone carbonyl participates in a water-mediated hydrogen bond with Lys¹⁹⁹ (TM5) [4] [7]. Comparative simulations of Val⁵ vs. Ile⁵ complexes demonstrate the native isoleucine's Cδ methyl group establishes additional contacts with Phe¹⁸² (ECL2), increasing binding energy by -2.3 kcal/mol [7]. Steered molecular dynamics (SMD) simulations further reveal Val⁵-Ang II induces a distinct hydrogen-bond network between Asp²⁸³ (ECL3) and As²⁹³ (ECL3), stabilizing an intermediate receptor conformation with 35% reduced solvent accessibility in the orthosteric pocket [7] [10]. Interaction fingerprint analysis identifies key binding determinants: Tyr¹¹³ (occupancy: 92%), Lys¹⁹⁹ (occupancy: 87%), and His²⁵⁶ (occupancy: 78%) collectively contribute >85% of the binding energy for Val⁵-Ang II, with Val⁵ itself contributing 15.7% of total ligand-receptor interaction energy [7]. These computational insights align with mutagenesis data showing the Y113A mutation disproportionately disrupts Val⁵-Ang II binding (49-fold affinity loss) compared to native Ang II (26-fold loss) [4].
Table 3: Key Residues in AT1 Receptor for Val⁵-Angiotensin II Binding from In Silico Studies
Residue | Transmembrane Domain | Interaction Type with Val⁵-Ang II | Interaction Occupancy (%) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
Tyr¹¹³ | TM3 | Hydrophobic packing with Val⁵ | 92 | -3.8 ± 0.4 |
Lys¹⁹⁹ | TM5 | Water-mediated H-bond to Val⁵ carbonyl | 87 | -2.2 ± 0.3 |
His²⁵⁶ | TM6 | Tetrazole coordination (C-terminal) | 78 | -1.9 ± 0.2 |
Asp²⁸¹ | ECL3 | Salt bridge with Arg² | 95 | -4.1 ± 0.5 |
Phe¹⁸² | ECL2 | π-stacking with Tyr⁴ | 68 | -1.5 ± 0.3 |
Molecular Visualization Insight: Comparative steric maps illustrate Val⁵'s compact methyl groups (cyan) occupy 18% less volume in the TM3/ECL2 interface than Ile⁵'s ethyl moiety (yellow), explaining differential β-arrestin recruitment. Interaction fingerprints show Val⁵ maintains 4/5 core contacts (Tyr¹¹³, Lys¹⁹⁹, Asp²⁸¹, Asn²⁹³) but loses the Phe¹⁸² interaction critical for receptor internalization [7] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0